Cas no 57100-32-0 (Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI))

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) structure
57100-32-0 structure
Product Name:Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
CAS-nummer:57100-32-0
MF:C29H36O10
MW:544.590149879456
CID:368776
PubChem ID:121491489
Update Time:2025-04-19

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
    • LogP
    • Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-
    • Vertisporin
    • SPIRO(4H-3A,22-(EPOXYETHANO)-10,12-METHANO-17H,18H-FURO(2',3':10,11)(1,6)DIOXACYCLOHEXADECINO(3,4-D)(1)BENZOPYRAN-11(12H),2'-OXIRANE)-8,20(5H,22AH)-DIONE, 2,3,10,10A,13A,16-HEXAHYDRO-2,3-DIHYDROXY-10A,15-DIMETHYL-, (2R,2'S,3R,3AR,6Z,10R,10AS,12R,13AR,17AR,21E,21BR)-
    • Q27264150
    • UNII-67OZU70MVI
    • 67OZU70MVI
    • 57100-32-0
    • Inchi: 1S/C29H36O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3,5,11-12,18-20,23-25,32-33H,4,6-10,13-15H2,1-2H3/b5-3-,17-12+/t18-,19-,20-,23+,24-,25-,26-,27-,28-,29+/m1/s1
    • InChI-sleutel: LWUKARFJDWIVFQ-FVPSTRAOSA-N
    • LACHT: O1C[C@]21[C@H]1C[C@@H]3[C@]2(C)[C@@]2(COC(C=C4CCO[C@@]5([C@H]([C@H](O)O[C@@H]54)O)CCC=CC(=O)O3)=O)CCC(C)=C[C@H]2O1 |c:30|

Berekende eigenschappen

  • Exacte massa: 544.23084734g/mol
  • Monoisotopische massa: 544.23084734g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 0
  • Complexiteit: 1180
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.3
  • Topologisch pooloppervlak: 133Ų

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie